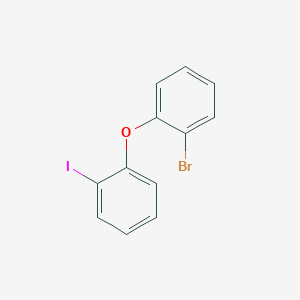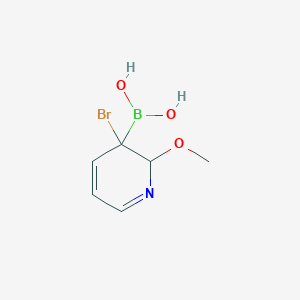
3-Bromo-2-methoxy-pyridine-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-methoxy-pyridine-3-boronic acid is an organic compound featuring a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of a bromine atom at the 3rd position and a methoxy group at the 2nd position introduces unique reactivity and functionality to the molecule. The boronic acid group at the 3rd position is particularly valuable in organic synthesis, especially in Suzuki–Miyaura coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-pyridine-3-boronic acid typically involves several key steps:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: Another approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes, such as the palladium-catalyzed cross-coupling reactions, which offer high yields and functional group tolerance .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-methoxy-pyridine-3-boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki–Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki–Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-methoxy-pyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of novel heterocyclic compounds with potential medicinal properties.
Biology: The compound can be used in the design of molecular probes and sensors due to its ability to form specific interactions with biological molecules.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-methoxy-pyridine-3-boronic acid primarily involves its participation in coupling reactions. The boronic acid group undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds . The presence of the methoxy group can influence the reactivity and stability of the compound by donating electron density to the pyridine ring.
Vergleich Mit ähnlichen Verbindungen
3-Pyridinylboronic acid: Lacks the bromine and methoxy substituents, making it less reactive in certain substitution reactions.
3-Pyridineboronic acid pinacol ester: A more stable derivative used in similar coupling reactions.
Uniqueness: 3-Bromo-2-methoxy-pyridine-3-boronic acid is unique due to the combination of the bromine atom and methoxy group, which enhances its reactivity and versatility in organic synthesis compared to other pyridine boronic acids.
Eigenschaften
Molekularformel |
C6H9BBrNO3 |
|---|---|
Molekulargewicht |
233.86 g/mol |
IUPAC-Name |
(3-bromo-2-methoxy-2H-pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BBrNO3/c1-12-5-6(8,7(10)11)3-2-4-9-5/h2-5,10-11H,1H3 |
InChI-Schlüssel |
FRBXGPUPVOOSFB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1(C=CC=NC1OC)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14118062.png)
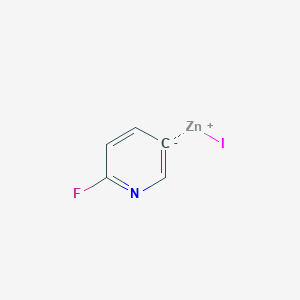
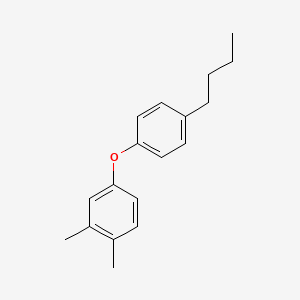


![S-(fluoromethyl) (9R,10S,13S,17S)-7,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate](/img/structure/B14118105.png)
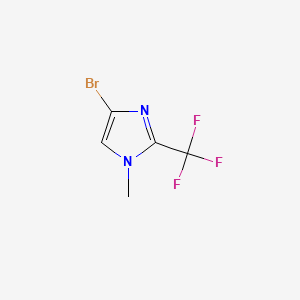

![5-[3-(Benzyloxy)phenyl]pyrimidin-2(1H)-one](/img/structure/B14118147.png)
![N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B14118154.png)


![6-(2-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14118166.png)
